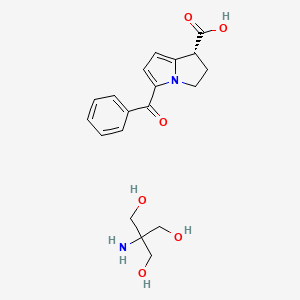![molecular formula C11H16 B14144503 1,6-Diethenylbicyclo[4.1.0]heptane CAS No. 88816-26-6](/img/structure/B14144503.png)
1,6-Diethenylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diethenylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is part of the bicyclo[4.1.0]heptane family, known for their strained ring systems and potential for various chemical transformations. The presence of two ethenyl groups at the 1 and 6 positions adds to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diethenylbicyclo[4.1.0]heptane can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically involves the use of platinum (II) or gold (I) catalysts . The reaction proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity catalysts, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Diethenylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
1,6-Diethenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]heptane involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . This strain release provides a thermodynamic driving force for various transformations. The double bonds within the structure can coordinate with metal species, initiating ring-opening and other reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethenyl groups, making it less reactive.
Norcarane: Another bicyclic compound with a similar core structure but different substituents.
Bicyclo[3.1.1]heptane: A related compound with a different ring fusion pattern, leading to different reactivity and applications.
Uniqueness
1,6-Diethenylbicyclo[4.1.0]heptane is unique due to the presence of ethenyl groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
88816-26-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,6-bis(ethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-4H,1-2,5-9H2 |
InChI Key |
SRXXVOQCYQDXKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCCC1(C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
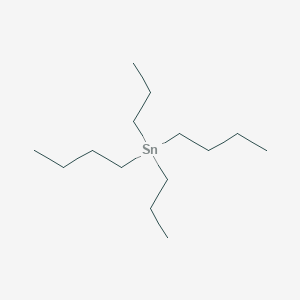

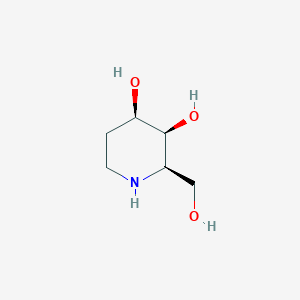

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
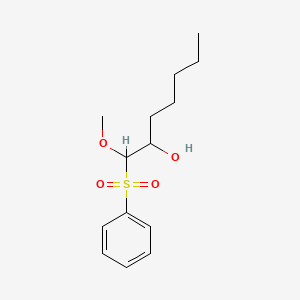
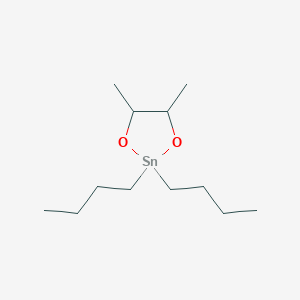
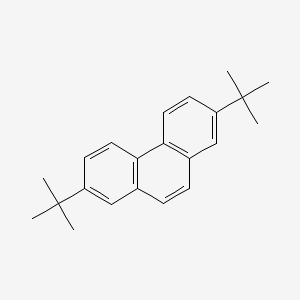
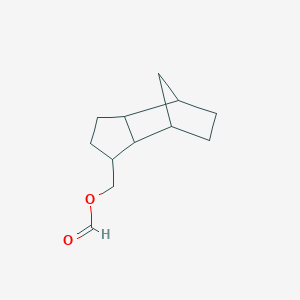

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
